2-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanol
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Overview
Description
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a methoxy group at the 2’ position and an ethanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by reduction. The process begins with the acylation of biphenyl using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting ketone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper-based zirconia can be used to control the distribution of products and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol can be compared with other biphenyl derivatives and alcohols:
2-Methoxybiphenyl: Similar structure but lacks the ethanol group, leading to different chemical properties and reactivity.
2-Methoxyethanol: A simpler compound with a methoxy group and an ethanol group, used primarily as a solvent.
Biphenyl-4-ol: Contains a hydroxyl group instead of a methoxy group, resulting in different reactivity and applications.
The uniqueness of 2-(2’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-5-3-2-4-14(15)13-8-6-12(7-9-13)10-11-16/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWNMPJMQJWRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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